molecular formula C17H14N2S B14326145 1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione CAS No. 98381-60-3

1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione

Cat. No.: B14326145
CAS No.: 98381-60-3
M. Wt: 278.4 g/mol
InChI Key: CFURGRKGDQITKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with a 4-methylphenyl group at the 1-position and a phenyl group at the 5-position, with a thione group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine derivative. The reaction typically requires refluxing in ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-5-phenylpyrimidine-2(1H)-thione: Similar structure but with the thione group at the 2-position.

    1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-one: Similar structure but with a ketone group instead of a thione group.

    1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

1-(4-Methylphenyl)-5-phenylpyrimidine-4(1H)-thione is unique due to the presence of the thione group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

98381-60-3

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-phenylpyrimidine-4-thione

InChI

InChI=1S/C17H14N2S/c1-13-7-9-15(10-8-13)19-11-16(17(20)18-12-19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

CFURGRKGDQITKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=S)N=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.